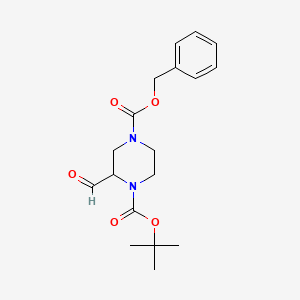

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate

Description

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate is a piperazine derivative functionalized with protective groups (benzyl and tert-butyl esters) and a formyl substituent at position 2. Piperazine scaffolds are pivotal in medicinal chemistry due to their ability to modulate solubility, bioavailability, and intermolecular interactions via hydrogen bonding and ionic interactions . This compound is primarily utilized as an intermediate in multi-step organic syntheses, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, it has been employed in reductive amination reactions using iron powder and ammonium chloride to yield advanced intermediates for heterocyclic macrocycles .

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-formylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVOIJWTXUNBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with appropriate benzyl and tert-butyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps like esterification and formylation to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 4-Benzyl 1-(tert-butyl) 2-carboxypiperazine-1,4-dicarboxylate.

Reduction: 4-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site for nucleophilic attack, leading to the formation of various adducts. The benzyl and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the piperazine ring critically influences reactivity, stability, and biological interactions. Below is a comparison with key analogs:

Key Observations:

- Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), whereas carbamoyl and cyano groups are less reactive but offer stability .

- Stereochemical Impact : Chiral methyl substituents (e.g., in (R)-2-methyl derivatives) are critical for enantioselective drug synthesis .

Piperazine vs. Piperidine Derivatives

Replacing the piperazine ring with piperidine alters nitrogen content and basicity:

Protective Group Variations

The choice of protective groups (benzyl, tert-butyl) impacts deprotection strategies and compatibility with reaction conditions:

Biological Activity

4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate (CAS No. 1217684-73-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C18H26N2O4

- Molecular Weight : 334.41 g/mol

- CAS Number : 1217684-73-5

- Purity : Typically ≥97% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. Notably:

- Activity Against Gram-positive Bacteria : The compound has shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In vitro tests indicated effective inhibition at low concentrations comparable to established antibiotics like vancomycin .

The proposed mechanism for the antibacterial activity of this compound involves:

- Membrane Depolarization : Studies suggest that the compound disrupts bacterial membrane integrity, leading to depolarization and loss of membrane potential, which is critical for bacterial survival .

Case Studies

- Antibacterial Screening : A study conducted on a library of piperazine derivatives found that this compound exhibited significant activity against drug-resistant bacterial strains. The compound's effectiveness was particularly noted against biofilm-forming strains .

- Cytotoxicity Assessment : Preliminary cytotoxicity tests showed selectivity for bacterial cells over mammalian cells. The compound did not exhibit hemolytic activity against horse erythrocytes, indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Benzyl 1-(tert-butyl) 2-formylpiperazine-1,4-dicarboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and functionalization of the piperazine ring. Key steps include:

- Protection : Introducing tert-butyl and benzyl groups via carbamate-forming reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect amine groups .

- Formylation : Selective formylation at the 2-position using reagents such as DMF/POCl₃ or formic acid derivatives under controlled temperatures (0–25°C) to avoid over-substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .

Basic: How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), benzyl protons (δ ~7.3 ppm, aromatic), and formyl proton (δ ~8.1–8.3 ppm) confirm substitution patterns. Piperazine ring protons appear as multiplets between δ 3.0–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]<sup>+</sup> (calculated for C₁₈H₂₃N₃O₅: 369.42 g/mol). Fragmentation patterns (e.g., loss of tert-butyl or benzyl groups) validate the structure .

- Purity : HPLC with UV detection (λ ~254 nm) using C18 columns and acetonitrile/water gradients ensures ≥95% purity. Retention time discrepancies may indicate residual intermediates .

Advanced: How do substituents (benzyl, tert-butyl, formyl) influence the compound’s reactivity in downstream reactions, such as nucleophilic substitutions or cross-couplings?

- Steric Effects : The tert-butyl group hinders nucleophilic attacks at the 1- and 4-positions, directing reactivity to the 2-formyl group. Benzyl groups enhance solubility in organic solvents but may complicate deprotection .

- Electronic Effects : The electron-withdrawing formyl group activates the piperazine ring for electrophilic substitutions (e.g., amidation) but may require stabilization via hydrogen bonding in polar solvents. Comparative studies with analogs (e.g., methyl or cyano substituents) show reduced reactivity when bulky groups are present .

- Case Study : In Pd-catalyzed cross-couplings, the formyl group can act as a directing group, but competing side reactions (e.g., decarbonylation) necessitate optimized catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Advanced: What strategies resolve contradictions in biological activity data between this compound and structurally similar piperazine derivatives?

- Structural Comparison : Use analogs (e.g., tert-butyl 4-methylpiperazine-1-carboxylate or di-tert-butyl dicarboxylates) to isolate substituent effects. For example, replacing the formyl group with a cyano group (as in tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate) may alter receptor binding affinity .

- Methodological Triangulation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking studies to identify binding site interactions. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent) rather than intrinsic activity .

- Data Normalization : Account for purity differences (e.g., via HPLC quantification) and batch variability using standardized reference compounds .

Advanced: How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced stability or target specificity?

- Reaction Pathway Modeling : Density Functional Theory (DFT) predicts transition states and intermediates for formylation or deprotection steps, identifying energy barriers that limit yield .

- Binding Affinity Simulations : Molecular dynamics (MD) simulations of the compound with biological targets (e.g., kinases) highlight key interactions (e.g., hydrogen bonds with the formyl group). Modifying substituents to optimize these interactions improves specificity .

- Stability Prediction : QSPR models assess hydrolytic stability of the carbamate groups under physiological conditions (pH 7.4, 37°C), guiding the selection of protective groups for in vivo studies .

Basic: What are the recommended storage conditions and stability profiles for this compound under laboratory conditions?

- Storage : –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl carbamate .

- Stability : Shelf life >12 months if stored properly. Decomposition products (e.g., piperazine dicarboxylic acids) can be monitored via TLC (Rf shift) or FT-IR (loss of carbonyl peaks at ~1700 cm⁻¹) .

Advanced: How does the compound’s stereoelectronic profile impact its utility as a building block in peptide-mimetic or metal-organic framework (MOF) synthesis?

- Peptide-Mimetics : The formyl group enables Schiff base formation with amine-containing residues (e.g., lysine), facilitating conjugation. Steric hindrance from tert-butyl groups limits undesired side reactions .

- MOF Synthesis : The piperazine ring’s rigidity and carboxylate groups act as linkers for metal nodes (e.g., Zn²⁺). Computational lattice energy calculations guide framework design to maximize porosity .

Advanced: What experimental and theoretical approaches validate the compound’s role in modulating enzyme or receptor activity?

- Experimental :

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (KD, kon/koff) to targets like G-protein-coupled receptors .

- Crystallography : Co-crystallization with enzymes (e.g., carbonic anhydrase) reveals binding modes .

- Theoretical : Free-energy perturbation (FEP) calculations predict binding affinity changes upon substituent modification, reducing trial-and-error synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.